5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of thiosemicarbazide with sulfur-containing reagents under specific conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol. This reaction leads to the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to form strong hydrogen bonds and interact with metal ions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide
- 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol
- 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-ylthioacetohydrazide
Uniqueness
Compared to similar compounds, 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more effective in certain applications, such as antimicrobial and anticancer therapies .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3,4-thiadiazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2S3/c3-10(6,7)2-5-4-1(8)9-2/h(H,4,8)(H2,3,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDSSZZYWFQXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NN=C(S1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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